cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride
Overview
Description
“Cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 . It has a molecular weight of 167.63 g/mol .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a significant area of research. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The predicted density is 1.111 g/cm3 .Scientific Research Applications
Chemistry and Pharmacology
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride is structurally related to various piperidine derivatives, which have been extensively studied for their pharmacological properties. For example, research on Ohmefentanyl, a 4-anilidopiperidine derivative, has provided insights into the complex relationship between stereochemistry and biological activity. This body of work has helped to unravel how subtle changes in molecular structure can significantly influence the interaction with biological receptors, thereby affecting the efficacy and potency of pharmaceutical agents (Brine et al., 1997).
Therapeutic Potential and Drug Development
The exploration of this compound and related compounds extends into their potential therapeutic applications. For instance, cisapride, a substituted piperidinyl benzamide and chemically related to metoclopramide, showcases the therapeutic utility of piperidine derivatives in enhancing gastrointestinal motility without central depressant or antidopaminergic effects. This highlights the significance of structural analogs of this compound in developing drugs with specific therapeutic targets while minimizing side effects (Wiseman & Faulds, 1994).
Advances in Drug Design
The ongoing study of this compound and its derivatives is crucial in the field of drug design, particularly in identifying and enhancing drug bioavailability and pharmacokinetics. Through understanding the interactions of these compounds at the molecular level, researchers can design more effective drugs by manipulating their chemical structures to improve therapeutic outcomes and reduce adverse effects. This approach has been instrumental in the development of novel treatments for various conditions, demonstrating the broad applicability of piperidine derivatives in modern pharmacotherapy (Ndagi, Mhlongo, & Soliman, 2017).
Safety and Hazards
Properties
IUPAC Name |
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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